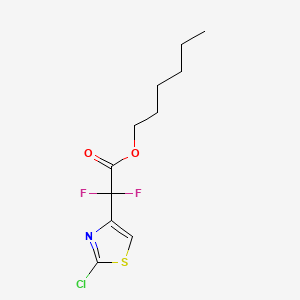

Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

Description

Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a hexyl group, a chloro-substituted thiazole ring, and a difluoroacetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C11H14ClF2NO2S |

|---|---|

Molecular Weight |

297.75 g/mol |

IUPAC Name |

hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

InChI |

InChI=1S/C11H14ClF2NO2S/c1-2-3-4-5-6-17-9(16)11(13,14)8-7-18-10(12)15-8/h7H,2-6H2,1H3 |

InChI Key |

OVLODAMBWSECJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C(C1=CSC(=N1)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For example, 2-chloro-1,3-thiazol-4-ylmethanol can be synthesized by reacting 2-chloroacetophenone with thiourea in the presence of a base .

-

Introduction of the Difluoroacetate Moiety: : The difluoroacetate group can be introduced by reacting the thiazole derivative with ethyl difluoroacetate under basic conditions .

-

Hexylation: This can be achieved by reacting the intermediate compound with hexyl bromide in the presence of a base .

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

-

Substitution Reactions: : The chloro group on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives .

-

Oxidation and Reduction: : The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines .

-

Hydrolysis: : The ester group in the difluoroacetate moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid .

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.

Scientific Research Applications

Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has several scientific research applications:

-

Pharmaceuticals: : Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for its potential as a drug candidate .

-

Agrochemicals: : Thiazole derivatives are used in the development of pesticides and herbicides. This compound could be investigated for its potential use in crop protection .

-

Materials Science: : Thiazole derivatives are used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate would depend on its specific applicationFor example, in antimicrobial applications, thiazole derivatives can inhibit the activity of bacterial enzymes, leading to cell death . In anticancer applications, they can interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can be compared with other thiazole derivatives, such as:

-

2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide: : This compound has a similar thiazole ring but different substituents, leading to different biological activities.

-

(2-chloro-1,3-thiazol-5-yl)methanol: : This compound has a similar thiazole ring but lacks the difluoroacetate moiety, which can affect its chemical reactivity and biological properties .

-

2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol: : This compound has a similar structure but different substituents, which can lead to different applications and properties.

The uniqueness of Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate lies in its specific combination of substituents, which can result in unique chemical reactivity and biological activities.

Biological Activity

Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a compound of interest due to its potential biological activities. This article summarizes its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14ClF2NOS

- Molecular Weight : 293.76 g/mol

- Structure : The compound features a hexyl group attached to a thiazole ring with difluoroacetate functionality.

The biological activity of Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death.

- Antioxidant Properties : The presence of difluoromethyl groups has been associated with enhanced antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Studies

A study conducted on derivatives of thiazole demonstrated that compounds similar to Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate | 8 | S. aureus |

| Similar Thiazole Derivative | 16 | E. coli |

Antioxidant Activity

In vitro assays have shown that the compound exhibits significant free radical scavenging activity. A DPPH assay indicated an IC50 value of approximately 25 µg/mL, suggesting moderate antioxidant capacity .

Case Studies

- Case Study on Bacterial Resistance : A clinical trial evaluated the effectiveness of thiazole derivatives against antibiotic-resistant bacterial strains. Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate showed promise in reducing bacterial load in infected models by enhancing the efficacy of conventional antibiotics .

- Oxidative Stress Model : In a model using Saccharomyces cerevisiae subjected to oxidative stress, treatment with the compound resulted in a significant reduction in cell death and lipid peroxidation levels compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.